
8-(Methylsulfonyl)fad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylsulfonyl)fad, also known as MSF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSF belongs to the class of fad molecules, which are involved in various metabolic processes in living organisms. MSF has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-(Methylsulfonyl)fad is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-(Methylsulfonyl)fad has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-(Methylsulfonyl)fad has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
8-(Methylsulfonyl)fad has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-(Methylsulfonyl)fad can induce apoptosis and inhibit cell proliferation in cancer cells. 8-(Methylsulfonyl)fad has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(Methylsulfonyl)fad in lab experiments is its relatively low toxicity compared to other compounds. 8-(Methylsulfonyl)fad has been shown to have low toxicity in various cell lines and animal models. Additionally, 8-(Methylsulfonyl)fad is relatively easy to synthesize and purify, making it a cost-effective option for research. One limitation of using 8-(Methylsulfonyl)fad in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 8-(Methylsulfonyl)fad. One direction is the development of 8-(Methylsulfonyl)fad-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of 8-(Methylsulfonyl)fad. Additionally, the development of new synthesis methods for 8-(Methylsulfonyl)fad may improve its efficacy and bioavailability. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-(Methylsulfonyl)fad in animal models and humans may provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 8-(Methylsulfonyl)fad involves the reaction of 8-bromo-3-methyl-7-nitroso-3H-furo[3,2-g]chromen-2-one with dimethyl sulfone in the presence of a base. The reaction yields 8-(Methylsulfonyl)fad as a white crystalline solid with a melting point of 181-183°C.
Applications De Recherche Scientifique
8-(Methylsulfonyl)fad has been extensively studied for its potential therapeutic properties in various fields of research. In the field of cancer research, 8-(Methylsulfonyl)fad has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 8-(Methylsulfonyl)fad has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-(Methylsulfonyl)fad has been shown to possess antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
149091-08-7 |
|---|---|
Nom du produit |
8-(Methylsulfonyl)fad |
Formule moléculaire |
C27H33N9O17P2S |
Poids moléculaire |
849.6 g/mol |
Nom IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-8-methylsulfonyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O17P2S/c1-10-3-11-12(4-16(10)56(2,48)49)35(24-18(32-11)25(42)34-27(43)33-24)5-13(37)19(39)14(38)6-50-54(44,45)53-55(46,47)51-7-15-20(40)21(41)26(52-15)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,13-15,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) |
Clé InChI |
KLHNBGPKXHQYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1S(=O)(=O)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Synonymes |
8-(methylsulfonyl)FAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



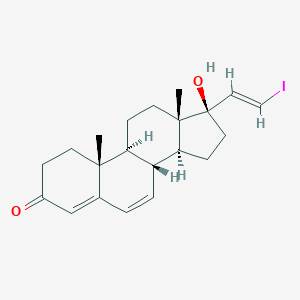
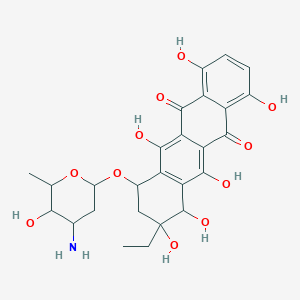
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
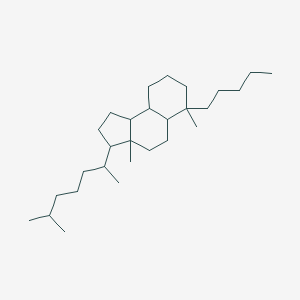
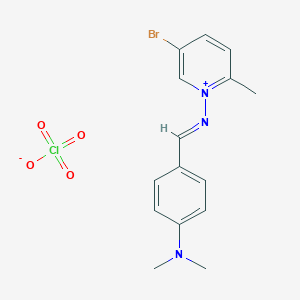
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
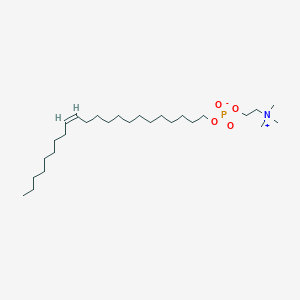

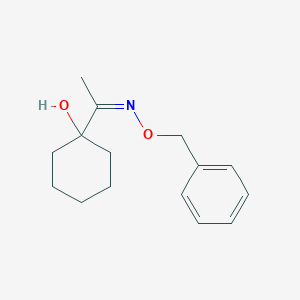
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)